molecular formula C14H19F2NO3 B5619468 (3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol

Cat. No. B5619468
M. Wt: 287.30 g/mol
InChI Key: VGEOBQDBHAICHY-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogs to (3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol involves multiple steps, starting from readily available precursors. For example, the synthesis of isomeric 6-trifluoromethyl-3-azabicyclo[3.1.0]hexanes, which are conformationally restricted analogs of 4-trifluoromethylpiperidine, was accomplished in four steps from N-benzylmaleimide, highlighting the complexity and ingenuity required in synthesizing such compounds (Artamonov et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to (3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol is characterized by detailed crystallographic studies. These studies reveal the intermolecular and intramolecular hydrogen bonding interactions within the crystal structure, which significantly influence the compound's physical and chemical properties (Kurian et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature typically involve cycloadditions, nucleophilic substitutions, and rearrangements. The reactivity and functional group compatibility are crucial for synthesizing derivatives and analogs with desired properties. For instance, the synthesis of 4-substituted 3,3-difluoropiperidines showcases the complexity of reactions and the strategic planning required to introduce specific functional groups (Surmont et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific physical and chemical properties, how it’s used, and how it’s handled. It’s always important to use appropriate safety precautions when handling chemical compounds .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential uses in pharmaceuticals, future research might focus on exploring these uses further .

properties

IUPAC Name

(3S,4R)-1-[[3-(difluoromethoxy)phenyl]methyl]-4-methylpiperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO3/c1-14(19)5-6-17(9-12(14)18)8-10-3-2-4-11(7-10)20-13(15)16/h2-4,7,12-13,18-19H,5-6,8-9H2,1H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOBQDBHAICHY-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)CC2=CC(=CC=C2)OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1O)CC2=CC(=CC=C2)OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.